1-(2-Bromo-4-iodophenyl)guanidine

Catalog No.
S14238198
CAS No.
M.F
C7H7BrIN3
M. Wt
339.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-4-iodophenyl)guanidine

Product Name

1-(2-Bromo-4-iodophenyl)guanidine

IUPAC Name

2-(2-bromo-4-iodophenyl)guanidine

Molecular Formula

C7H7BrIN3

Molecular Weight

339.96 g/mol

InChI

InChI=1S/C7H7BrIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

AUAARHXEHGJWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)N=C(N)N

1-(2-Bromo-4-iodophenyl)guanidine is a chemical compound characterized by the presence of a guanidine functional group attached to a phenyl ring that contains both bromine and iodine substituents. Its molecular formula is C7_{7}H6_{6}BrI2_{2}N4_{4}. The compound is notable for its mixed halogenated aryl structure, which contributes to its reactivity and potential biological applications.

Structure

The structure of 1-(2-Bromo-4-iodophenyl)guanidine features:

  • A guanidine group (–C(NH2_2)2_{2})
  • A bromine atom at the 2-position
  • An iodine atom at the 4-position of the phenyl ring

Typical of guanidine derivatives. The presence of halogen substituents enhances its reactivity in nucleophilic substitution reactions and coupling reactions, such as:

  • Sonogashira Coupling: The iodine atom can be utilized in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with terminal alkynes.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it possible to introduce various functional groups onto the aromatic ring.

Research indicates that 1-(2-Bromo-4-iodophenyl)guanidine exhibits significant biological activity. It has been studied for:

  • Antimicrobial Properties: The compound has shown potential in inhibiting the growth of various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activity through hydrogen bonding and halogen bonding interactions.

The synthesis of 1-(2-Bromo-4-iodophenyl)guanidine typically involves:

  • Starting Materials: The synthesis often begins with 4-bromoaniline or similar derivatives.
  • Reaction Conditions: The reaction may proceed under acidic conditions using cyanamide as a key reagent to facilitate the formation of the guanidine structure.
  • Isolation: Products are usually isolated through crystallization or precipitation methods.

Example Synthesis Route

A common synthetic route could involve:

  • Treating 4-bromoaniline with cyanamide in an alcohol solvent (e.g., ethanol).
  • Heating the mixture to promote reaction completion.
  • Isolating the product via filtration and recrystallization.

1-(2-Bromo-4-iodophenyl)guanidine has several applications, particularly in scientific research and medicinal chemistry:

  • Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is being explored for its potential use in drug development targeting specific biological pathways.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Studies focusing on the interactions of 1-(2-Bromo-4-iodophenyl)guanidine with biological targets are crucial for understanding its potential therapeutic effects. Research has shown that:

  • The guanidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • The halogen atoms may participate in halogen bonding, which can enhance binding affinity and specificity toward targets.

Several compounds share structural similarities with 1-(2-Bromo-4-iodophenyl)guanidine, including:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Iodophenyl)guanidineIodine at para positionPotentially higher reactivity due to iodine
1-(3-Bromophenyl)guanidineBromine at meta positionDifferent electronic properties
1-(4-Bromophenyl)guanidineBromine at para positionSimilar reactivity but different halogen
2-Bromo-1-(4-iodophenyl)ethanoneContains an ethanone functional groupDifferent functional group affecting reactivity

Uniqueness

The unique combination of both bromine and iodine substituents on the phenyl ring distinguishes 1-(2-Bromo-4-iodophenyl)guanidine from other guanidine derivatives. This dual halogenation may influence its reactivity patterns and biological interactions, making it a subject of interest in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

338.88681 g/mol

Monoisotopic Mass

338.88681 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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